N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Physicochemical profiling ADME prediction logP optimization

N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (Molecular Formula: C20H19N3O3; MW: 349.39) is a synthetic small molecule composed of a 2-ethylquinazoline core linked via an oxyacetamide bridge to a para-acetylphenyl moiety. It belongs to the (quinazolin-4-yloxy)acetamide class, a scaffold explored for cytochrome bd oxidase inhibition in Mycobacterium tuberculosis, kinase modulation, and acetyl-CoA carboxylase (ACC) targeting.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1115933-38-4
Cat. No. B2836821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
CAS1115933-38-4
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C20H19N3O3/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)26-12-19(25)21-15-10-8-14(9-11-15)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25)
InChIKeyBCJQKXZKDXUONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (CAS: 1115933-38-4): Structural and Procurement Baseline for Quinazoline-Acetamide Research Candidates


N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (Molecular Formula: C20H19N3O3; MW: 349.39) is a synthetic small molecule composed of a 2-ethylquinazoline core linked via an oxyacetamide bridge to a para-acetylphenyl moiety . It belongs to the (quinazolin-4-yloxy)acetamide class, a scaffold explored for cytochrome bd oxidase inhibition in Mycobacterium tuberculosis, kinase modulation, and acetyl-CoA carboxylase (ACC) targeting [1][2]. The compound is supplied as a screening-grade research chemical with typical purity of 95% or greater .

Why N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the (2-alkylquinazolin-4-yloxy)acetamide series, seemingly minor N-aryl and 2-alkyl modifications produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area—each a determinant of target engagement, membrane permeability, and assay compatibility. The 4-acetylphenyl substituent on CAS 1115933-38-4 confers a distinct polarity profile compared to ethoxy, methoxy, halogenated, or unsubstituted phenyl analogs, potentially altering both on-target potency and off-target selectivity in kinase- and ACC-based screening cascades . Published crystallographic and SAR studies on related quinazoline-4-oxyacetamides confirm that small substituent changes at the 2-position (ethyl vs. methyl vs. H) and on the terminal anilide ring can switch a compound from a sub-micromolar bd oxidase inhibitor to an inactive congener [1].

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (CAS 1115933-38-4) Relative to Closest Analogs


Lipophilicity Reduction vs. N-(4-Ethoxyphenyl) Analog: logP 3.25 vs. 4.08

The target compound exhibits a computed logP of 3.25, which is 0.83 log units lower than the 4.08 logP of its closest commercially available comparator, N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide . This lower lipophilicity arises from the replacement of the ethoxy group with an acetyl substituent on the terminal phenyl ring, which introduces an additional polar carbonyl function .

Physicochemical profiling ADME prediction logP optimization

Hydrogen-Bond Acceptor Capacity Advantage Over N-(4-Ethoxyphenyl) Analog: 7 vs. 6 HBA

The target compound presents seven hydrogen-bond acceptor atoms (two carbonyl oxygens from the acetyl and amide groups, three nitrogen atoms from the quinazoline ring, and two ether oxygens) compared to six HBAs for the ethoxyphenyl analog, which lacks the second carbonyl . The additional HBA from the acetyl carbonyl also increases the polar surface area from 57.8 to 64.5 Ų .

Structure-activity relationship Ligand efficiency Binding interaction

2-Ethyl vs. 2-Methyl Substituent: Predicted Impact on Target Binding from Class-Level SAR

Within the published (quinazolin-4-yloxy)acetamide series targeting M. tuberculosis cytochrome bd oxidase, the nature of the 2-alkyl substituent markedly influences inhibitory potency. The lead molecules S-021-0601 and S-021-0607, which feature substituted 2-position groups, demonstrate differential MICs of 8 μM and 16 μM against a bc1-complex mutant, corresponding to a 16- to 32-fold selectivity window over wild-type M. tuberculosis (MICs 128 and 256 μM) [1]. The 2-ethyl group on CAS 1115933-38-4 provides distinct steric and electronic properties compared to the 2-methyl and 2-unsubstituted congeners available from screening libraries .

Quinazoline SAR Cytochrome bd oxidase inhibition Kinase inhibitor scaffold

Scaffold Distinction: Quinazolin-4-yloxy vs. Quinazolin-4-ylsulfanyl Linker Chemistry

CAS 1115933-38-4 employs an ether (–O–) linker between the quinazoline core and the acetamide bridge, distinguishing it from the closely related thioether (–S–) analogs such as N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721892-50-8) . The oxygen linker is more electronegative (Pauling χ = 3.44 vs. 2.58 for sulfur) and forms shorter, stronger hydrogen bonds, which can alter both target binding geometry and oxidative metabolic stability compared to the thioether series [1].

Linker chemistry Metabolic stability Electron distribution

Acetylphenyl Carbonyl as a Specific Pharmacophoric Feature for ACC and Kinase Hinge Binding

The para-acetyl group on the terminal phenyl ring of CAS 1115933-38-4 introduces a carbonyl oxygen that can serve as an additional hydrogen-bond acceptor in target protein binding. This feature is absent in non-acetylated analogs such as 2-[(2-ethylquinazolin-4-yl)oxy]-N-phenylacetamide (CAS 1111020-70-2) . In the broader quinazoline-based inhibitor landscape, acetylphenyl-containing compounds have been reported as kinase inhibitors with N-(4-acetylphenyl) substitution appearing in patent literature for kinase modulation [1].

Acetyl-CoA carboxylase inhibition Kinase hinge binding Pharmacophore modeling

Highest-Value Procurement and Application Scenarios for N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide


SAR Expansion of (Quinazolin-4-yloxy)acetamide-Based Cytochrome bd Oxidase Inhibitors

The demonstrated class-level activity of (quinazolin-4-yloxy)acetamides as M. tuberculosis cytochrome bd oxidase inhibitors—with S-021-0601 achieving an MIC of 8 μM against the bc1-complex mutant—supports the use of CAS 1115933-38-4 as a 2-ethyl/4-acetylphenyl-substituted probe to expand the SAR landscape [1]. Its lower logP (3.25) relative to ethoxyphenyl analogs (logP 4.08) may translate to reduced non-specific membrane partitioning in mycobacterial assays, a common confounding factor in hit triage .

Acetyl-CoA Carboxylase (ACC1/ACC2) Selectivity Profiling

Published BindingDB/ChEMBL data demonstrate that quinazoline-containing compounds achieve nanomolar inhibition of human ACC1 (IC50 values as low as 1.80 nM for structurally related chemotypes) [1]. Compounds in this class have also shown ACC2 IC50 values around 170 nM, suggesting the scaffold can probe ACC isoform selectivity [1]. The target compound's distinct acetylphenyl-ether-quinazoline architecture provides an orthogonal starting point for ACC inhibitor optimization campaigns.

Kinase Inhibitor Fragment and Lead-Like Screening Libraries

Quinazoline is a privileged kinase hinge-binding scaffold, and the 2-ethylquinazolin-4-yloxy acetamide subclass remains relatively underexplored compared to 4-anilinoquinazolines [1]. With MW 349.39, logP 3.25, HBD 1, and PSA 64.48 Ų, CAS 1115933-38-4 resides within lead-like chemical space (Ro5 compliant), making it suitable for inclusion in focused kinase inhibitor screening decks where differentiated N-aryl substitution and 2-alkyl variation are sought .

Comparative Physicochemical Benchmarking for ADME/PK Triage Decisions

Procurement of CAS 1115933-38-4 alongside its ethoxyphenyl analog (L874-0117) enables direct experimental determination of how the acetyl-to-ethoxy substitution affects measured logD, aqueous solubility, microsomal stability, and Caco-2 permeability in a matched molecular pair analysis [1]. These measured properties can then anchor computational ADME models for the broader quinazoline acetamide series.

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.